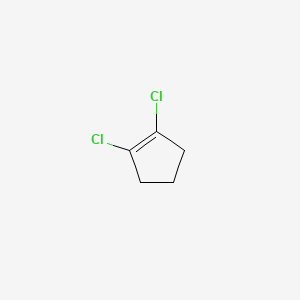
Cyclopentene, dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentene, dichloro- is a chemical compound that belongs to the class of cycloalkenes It is characterized by a five-membered ring structure with two chlorine atoms attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentene can be synthesized from cyclopentanol through a dehydration reaction using an acid catalyst . The reaction involves heating the cyclopentanol with an acid, such as sulfuric acid, to remove a water molecule and form cyclopentene. The dichlorination of cyclopentene can be achieved by reacting it with chlorine gas under controlled conditions .
Industrial Production Methods
Industrial production of cyclopentene, dichloro- typically involves the chlorination of cyclopentene. This process can be carried out in the gas phase using chlorine gas and a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Cyclopentene, dichloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclopentanone or other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to cyclopentene or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone, while substitution reactions can produce various substituted cyclopentene derivatives.
Scientific Research Applications
Cyclopentene, dichloro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyclopentene, dichloro- involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A saturated cycloalkane with no double bonds or chlorine atoms.
Cyclopentene: A cycloalkene with a double bond but no chlorine atoms.
Cyclohexane: A six-membered ring cycloalkane with different chemical properties.
Uniqueness
Cyclopentene, dichloro- is unique due to the presence of both a double bond and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
61593-46-2 |
|---|---|
Molecular Formula |
C5H6Cl2 |
Molecular Weight |
137.00 g/mol |
IUPAC Name |
1,2-dichlorocyclopentene |
InChI |
InChI=1S/C5H6Cl2/c6-4-2-1-3-5(4)7/h1-3H2 |
InChI Key |
MNLAZGOISJFHCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















